molecular formula C13H15N5O4S B11075459 N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide

N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B11075459
M. Wt: 337.36 g/mol
InChI Key: OEQNSTHBOCLPJI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between azides and nitriles.

    Sulfanylacetamide Group Introduction: This step involves the reaction of a suitable amine with a sulfanylacetyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and tetrazole rings can engage in π-π interactions or hydrogen bonding, while the sulfanylacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzodioxole and a tetrazole ring in the same molecule is relatively rare and provides opportunities for diverse interactions with biological targets.

Properties

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C13H15N5O4S/c19-5-1-4-18-13(15-16-17-18)23-7-12(20)14-9-2-3-10-11(6-9)22-8-21-10/h2-3,6,19H,1,4-5,7-8H2,(H,14,20)

InChI Key

OEQNSTHBOCLPJI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3CCCO

Origin of Product

United States

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